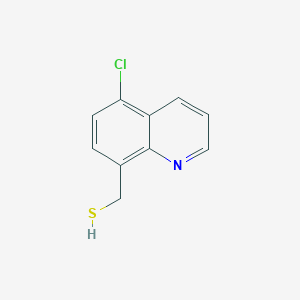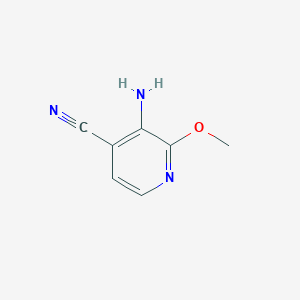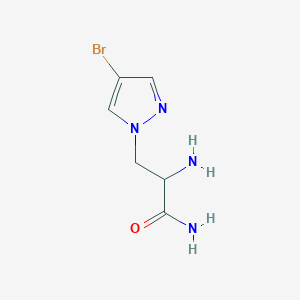
(5-Chloroquinolin-8-YL)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloroquinolin-8-YL)methanethiol is a chemical compound with the molecular formula C10H8ClNS and a molecular weight of 209.70 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloroquinolin-8-YL)methanethiol typically involves the reaction of 5-chloroquinoline with methanethiol under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the methanethiol, which then reacts with the 5-chloroquinoline to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-Chloroquinolin-8-YL)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.
Reduction: The compound can be reduced to form different quinoline derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group would yield sulfonic acid derivatives, while substitution reactions could yield various quinoline derivatives .
Scientific Research Applications
(5-Chloroquinolin-8-YL)methanethiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research has explored its potential as an anti-HIV agent due to its ability to inhibit HIV integrase.
Industry: It can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (5-Chloroquinolin-8-YL)methanethiol involves its interaction with specific molecular targets. For example, in its role as an anti-HIV agent, it inhibits the HIV integrase enzyme, which is essential for the replication of the virus . The compound may also interact with other molecular pathways, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-8-quinolinol: A similar compound with a hydroxyl group instead of a thiol group.
5,7-Dichloro-8-quinolinol: Another derivative with two chlorine atoms and a hydroxyl group.
8-Hydroxyquinoline: A simpler quinoline derivative with a hydroxyl group.
Uniqueness
(5-Chloroquinolin-8-YL)methanethiol is unique due to the presence of both a chlorine atom and a thiol group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents .
Properties
Molecular Formula |
C10H8ClNS |
|---|---|
Molecular Weight |
209.70 g/mol |
IUPAC Name |
(5-chloroquinolin-8-yl)methanethiol |
InChI |
InChI=1S/C10H8ClNS/c11-9-4-3-7(6-13)10-8(9)2-1-5-12-10/h1-5,13H,6H2 |
InChI Key |
TUARVPRZMCTMJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)CS)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-butyl (4aR,9bS)-8-chloro-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate](/img/structure/B13074713.png)





![1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B13074744.png)



